molecular formula C17H13N2NaO6S B12693946 Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate CAS No. 94349-50-5

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate

Cat. No.: B12693946
CAS No.: 94349-50-5
M. Wt: 396.4 g/mol
InChI Key: JHAHDCPFQOBOIT-UHFFFAOYSA-M
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Description

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate is a complex organic compound with a unique structure. It is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with various functional groups including an amino group, a sulphonate group, and a propionylamino group. This compound is known for its diverse applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate typically involves multiple steps. The starting material is often anthracene, which undergoes a series of reactions including sulfonation, nitration, reduction, and acylation to introduce the necessary functional groups. The final step involves the introduction of the sodium ion to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial process also involves rigorous purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties and applications.

Scientific Research Applications

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.

Mechanism of Action

The mechanism of action of Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bromaminic acid sodium salt: Similar in structure but contains a bromine atom.

    Sodium 1-amino-4-((3,5-bis((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: Contains additional chloroacetyl groups.

Uniqueness

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

94349-50-5

Molecular Formula

C17H13N2NaO6S

Molecular Weight

396.4 g/mol

IUPAC Name

sodium;1-amino-9,10-dioxo-4-(propanoylamino)anthracene-2-sulfonate

InChI

InChI=1S/C17H14N2O6S.Na/c1-2-12(20)19-10-7-11(26(23,24)25)15(18)14-13(10)16(21)8-5-3-4-6-9(8)17(14)22;/h3-7H,2,18H2,1H3,(H,19,20)(H,23,24,25);/q;+1/p-1

InChI Key

JHAHDCPFQOBOIT-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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